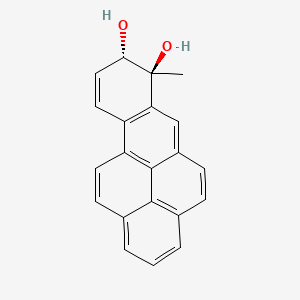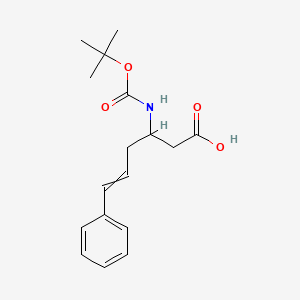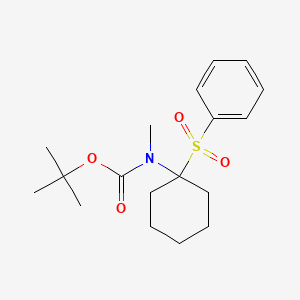
tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, a phenylsulfonyl group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the phenylsulfonyl group. The tert-butyl and methyl groups are then added through a series of reactions involving carbamate formation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in studies involving reaction mechanisms and catalysis .
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets .
Medicine
It can be used in the synthesis of drugs that target specific pathways in the body .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenylsulfonyl group.
Methyl carbamate: Similar but lacks the tert-butyl and phenylsulfonyl groups.
Phenylsulfonyl carbamate: Contains the phenylsulfonyl group but lacks the tert-butyl and methyl groups.
Uniqueness
tert-Butyl methyl(1-(phenylsulfonyl)cyclohexyl)carbamate is unique due to the combination of its structural features. The presence of the tert-butyl, methyl, and phenylsulfonyl groups, along with the cyclohexyl ring, provides distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H27NO4S |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(benzenesulfonyl)cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27NO4S/c1-17(2,3)23-16(20)19(4)18(13-9-6-10-14-18)24(21,22)15-11-7-5-8-12-15/h5,7-8,11-12H,6,9-10,13-14H2,1-4H3 |
InChI Key |
GKSLKFOLYDFLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



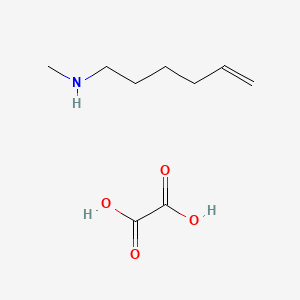
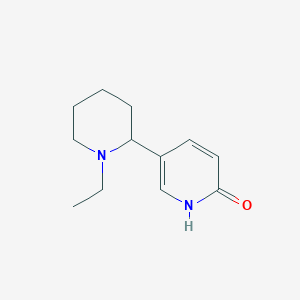
![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
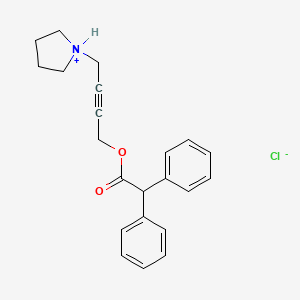
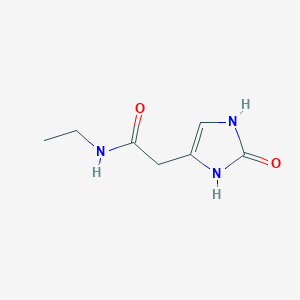
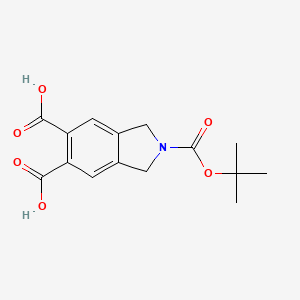
![(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12821135.png)
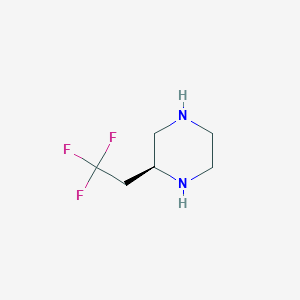
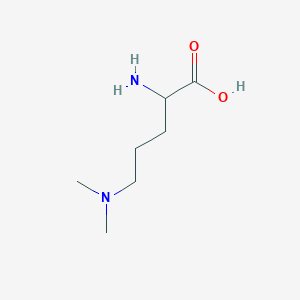

![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
